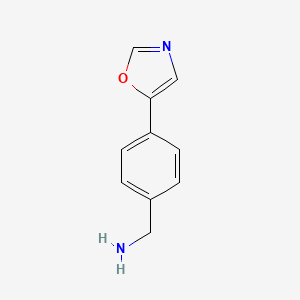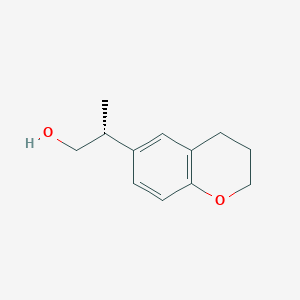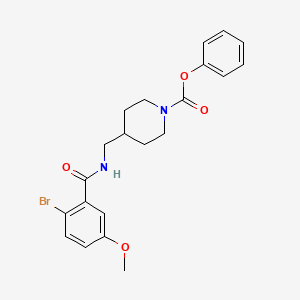![molecular formula C15H16N2O2S2 B2759628 N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415628-51-0](/img/structure/B2759628.png)
N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide is a compound that features a unique structure with two thiophene rings and a cyclopropyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene derivatives with cyclopropylmethylamine under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps, including nucleophilic substitution and cyclization. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The thiophene rings and cyclopropyl group play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the desired biological effects .
Comparison with Similar Compounds
N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Known for its antimicrobial properties.
Thiophene-3-carboxamide: Exhibits anti-inflammatory activity.
Cyclopropylthiophene derivatives: Used in organic electronics and materials science.
The uniqueness of N’-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-13(16-8-12-2-1-6-21-12)14(19)17-10-15(4-5-15)11-3-7-20-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPHVKFNBWYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2759545.png)

![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)
![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)
![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)


![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)
![N-(2-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2759561.png)
![Ferrocene, 1-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- (9CI)](/img/structure/B2759563.png)

![tert-butylN-{2-[(chlorosulfonyl)(methyl)amino]ethyl}carbamate](/img/structure/B2759565.png)
